![molecular formula C19H19NO4 B2564600 N-(异色满-3-基甲基)-N-甲基苯并[d][1,3]二氧戊环-5-甲酰胺 CAS No. 2034439-58-0](/img/structure/B2564600.png)
N-(异色满-3-基甲基)-N-甲基苯并[d][1,3]二氧戊环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide: is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structure, which includes an isochroman moiety linked to a benzo[d][1,3]dioxole ring through a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
Chemistry
In chemistry, N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Studies have shown that derivatives of benzodioxole exhibit significant pharmacological activities, including enzyme inhibition and receptor modulation, which could be harnessed for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown anticancer activity against various cancer cell lines .
生化分析
Biochemical Properties
It is known that similar benzodioxol derivatives have shown potential as antidiabetic agents . They interact with enzymes such as α-amylase, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .
Cellular Effects
In terms of cellular effects, N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide and its derivatives have shown negligible cytotoxicity across normal cell lines, suggesting their safety
Molecular Mechanism
Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
Temporal Effects in Laboratory Settings
Similar compounds have shown substantial reduction in blood glucose levels over time in in vivo studies .
Dosage Effects in Animal Models
The effects of N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide at different dosages in animal models are yet to be studied. Similar compounds have shown promising results in reducing blood glucose levels in streptozotocin-induced diabetic mice models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:
-
Formation of Isochroman-3-ylmethylamine: : This step involves the reduction of isochroman-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) to yield isochroman-3-ylmethanol. The alcohol is then converted to isochroman-3-ylmethylamine through an amination reaction using reagents like ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN).
-
Synthesis of Benzo[d][1,3]dioxole-5-carboxylic Acid: : This intermediate is prepared by the oxidation of benzo[d][1,3]dioxole using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Coupling Reaction: : The final step involves the coupling of isochroman-3-ylmethylamine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position of the isochroman moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3, H2SO4
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
Similar Compounds
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-4-carboxamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-6-carboxamide
Uniqueness
Compared to its analogs, N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide exhibits unique properties due to the position of the carboxamide group on the benzo[d][1,3]dioxole ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and overall stability. The specific arrangement of functional groups in this compound may lead to enhanced interactions with biological targets, making it a valuable molecule for further research and development.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(10-16-8-13-4-2-3-5-15(13)11-22-16)19(21)14-6-7-17-18(9-14)24-12-23-17/h2-7,9,16H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLHXMMYIVFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)
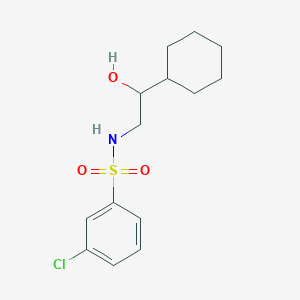
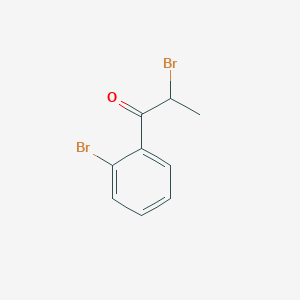
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)
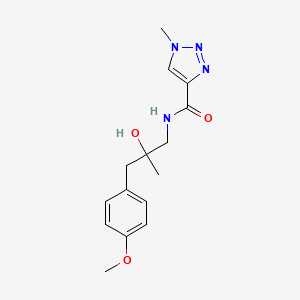
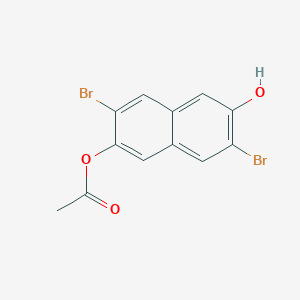
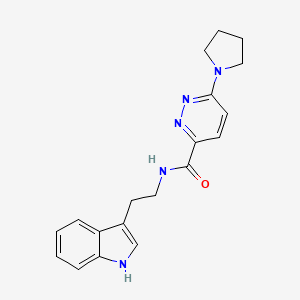
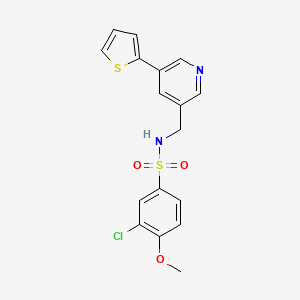
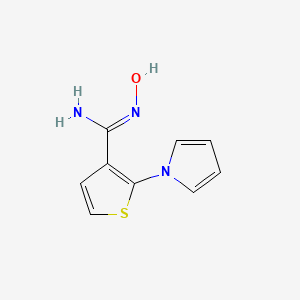
![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)
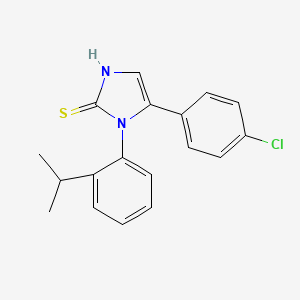
![3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2564539.png)

